N-[4-({[4-(dimethylamino)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a carbamoyl group (NH2CO-), and a dimethylamino group (N(CH3)2). These groups are common in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiazoles, for example, have been found to exhibit a wide range of biological activities and are part of many potent biologically active compounds .Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific target would depend on the exact biological activity that this compound exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their biological activity . For example, as antioxidants, they neutralize free radicals, as anti-inflammatory agents, they inhibit the production of pro-inflammatory cytokines, and as antitumor agents, they can inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, as antioxidants, they can affect the oxidative stress pathway, as anti-inflammatory agents, they can affect the inflammatory response pathway, and as antitumor agents, they can affect cell cycle regulation and apoptosis pathways .
Result of Action
Based on the known biological activities of thiazole derivatives, this compound could potentially have effects such as neutralizing free radicals, inhibiting the production of pro-inflammatory cytokines, inhibiting cell proliferation, and inducing apoptosis .
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-26(2)17-8-6-15(7-9-17)23-20(27)12-16-13-31-22(24-16)25-21(28)14-5-10-18(29-3)19(11-14)30-4/h5-11,13H,12H2,1-4H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZLSQTBTWTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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